molecular formula C19H17F3N6O2 B1193412 PF-06815189

PF-06815189

Cat. No.: B1193412
M. Wt: 418.38
InChI Key: XLTUOMBYHVTYOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Role of Cyclic Nucleotides (cAMP and cGMP) in Intracellular Signaling Cascades

Cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP) are crucial second messengers in a myriad of intracellular signaling pathways. mdpi.comnih.gov These molecules are synthesized by adenylyl and guanylyl cyclases, respectively, in response to various extracellular signals like hormones and neurotransmitters. nih.govresearchgate.net They regulate a wide array of physiological processes, including cell growth, energy homeostasis, muscle contraction, and neuronal signaling. mdpi.comahajournals.org The intracellular levels of these cyclic nucleotides are meticulously controlled by a balance between their synthesis and their degradation by enzymes known as phosphodiesterases (PDEs). ahajournals.orgsigmaaldrich.com This regulation is critical, as alterations in cAMP and cGMP signaling are implicated in numerous pathological conditions, including cancer and neurodegenerative disorders. mdpi.comfrontiersin.org

The downstream effects of cAMP are primarily mediated by protein kinase A (PKA), while cGMP mainly acts through protein kinase G (PKG). ahajournals.org These kinases, once activated, phosphorylate a variety of target proteins, thereby modulating their activity and leading to specific cellular responses. ahajournals.org Furthermore, there is significant "cross-talk" between the cAMP and cGMP signaling pathways, often through the action of specific PDE isoforms that can be regulated by one cyclic nucleotide while hydrolyzing the other. ahajournals.org

Overview of the Phosphodiesterase Superfamily and Isoform Diversity

The phosphodiesterase (PDE) superfamily is a large and diverse group of enzymes that hydrolyze the 3',5'-cyclic phosphate (B84403) bond in cAMP and/or cGMP, thus terminating their signaling roles. sigmaaldrich.comnih.gov In mammals, the PDE superfamily is encoded by 21 different genes, which are categorized into 11 distinct families (PDE1 through PDE11) based on sequence homology, substrate specificity, and regulatory properties. nih.govsigmaaldrich.com

This extensive family of enzymes exhibits remarkable diversity, with over 90 different isoforms generated through alternative mRNA splicing and the use of multiple transcriptional start sites. ahajournals.orgtaylorfrancis.com This isoform diversity allows for specific tissue distribution and subcellular localization, enabling precise regulation of cyclic nucleotide signaling in different cellular compartments. nih.govsigmaaldrich.com Based on their substrate specificity, PDEs can be classified as cAMP-specific (PDE4, PDE7, and PDE8), cGMP-specific (PDE5, PDE6, and PDE9), or dual-specificity (PDE1, PDE2, PDE3, PDE10, and PDE11), hydrolyzing both cyclic nucleotides. rsc.org

Specific Focus on Phosphodiesterase 2A (PDE2A) as a Distinct Therapeutic Target

Phosphodiesterase 2A (PDE2A) is the sole isoform of the PDE2 family and stands out due to its dual substrate specificity for both cAMP and cGMP. cpn.or.kr It is widely expressed in various tissues, with particularly high levels in the brain, heart, and adrenal glands. abcam.comwikigenes.org Its unique regulatory mechanisms and involvement in key physiological and pathological processes have positioned it as a significant therapeutic target for a range of conditions, including neurological and cardiovascular diseases. patsnap.comtandfonline.com The development of selective PDE2A inhibitors, such as PF-06815189, represents a promising avenue for therapeutic intervention. patsnap.comresearchgate.net

Enzymatic Function and Regulatory Mechanisms of PDE2A Hydrolysis of Cyclic Nucleotides

PDE2A is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP, although it generally displays a higher affinity for cGMP. cpn.or.krabcam.com A distinctive feature of PDE2A is its allosteric regulation by cGMP. cpn.or.kr The enzyme possesses two regulatory GAF domains in its N-terminal region. nih.gov The binding of cGMP to the GAF-B domain induces a conformational change that stimulates the hydrolysis of cAMP. sigmaaldrich.comcpn.or.kr This mechanism allows for a direct link and cross-talk between the cGMP and cAMP signaling pathways. ahajournals.org By being activated by cGMP, PDE2A can effectively lower cAMP levels, thereby modulating the downstream effects of cAMP-dependent signaling cascades. wikigenes.org

Involvement of PDE2A in Specific Neurological and Other Physiological Pathways

The expression of PDE2A in brain regions critical for cognitive functions, such as the hippocampus and prefrontal cortex, implicates it in processes like learning and memory. cpn.or.kr Inhibition of PDE2A has been shown to enhance synaptic plasticity and memory formation in preclinical studies, suggesting its potential as a target for treating cognitive impairments and neurodegenerative diseases like Alzheimer's. patsnap.comtandfonline.com Dysregulation of PDE2A has also been associated with depression and anxiety. cpn.or.krabcam.com

In the cardiovascular system, PDE2A plays a role in regulating cardiac function and vascular tone. patsnap.comahajournals.org By modulating cyclic nucleotide levels, PDE2A inhibitors can promote vasodilation and improve blood flow, making them potential candidates for treating hypertension and heart failure. patsnap.com Furthermore, PDE2A is involved in inflammatory processes and has been identified as a potential target for inflammatory diseases. nih.gov Recent research has also highlighted the involvement of PDE2A in regulating mitochondrial function and its potential role in the progression of certain cancers, such as hepatocellular carcinoma. mdpi.combjournal.org

Research on this compound

This compound is a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). medchemexpress.com Developed by Pfizer, this compound has demonstrated high affinity for PDE2A with an IC50 of 0.4 nM and exhibits over 1,000-fold selectivity against other phosphodiesterase families, such as PDE5. probechem.com

A key aspect of the development of this compound was the use of a late-stage oxidation strategy to improve its metabolic profile. acs.orgacs.org This approach involved using liver microsomes to introduce a hydroxyl group, which reduced its clearance by cytochrome P450 enzymes and introduced renal clearance. acs.orgnih.gov This modification minimized the risk of drug-drug interactions, a critical factor for clinical candidates. acs.orgresearchgate.net The resulting compound, this compound, possesses improved physicochemical properties and a mixed metabolic profile. acs.orgnih.gov

Properties

Molecular Formula

C19H17F3N6O2

Molecular Weight

418.38

IUPAC Name

7-(1,3-dimethyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-5-(hydroxymethyl)-2-methylimidazo[5,1-f][1,2,4]triazin-4(3H)-one

InChI

InChI=1S/C19H17F3N6O2/c1-9-14(17-24-13(8-29)16-18(30)23-10(2)26-28(16)17)15(27(3)25-9)11-4-6-12(7-5-11)19(20,21)22/h4-7,29H,8H2,1-3H3,(H,23,26,30)

InChI Key

XLTUOMBYHVTYOT-UHFFFAOYSA-N

SMILES

O=C1NC(C)=NN2C1=C(CO)N=C2C3=C(C4=CC=C(C(F)(F)F)C=C4)N(C)N=C3C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF-06815189;  PF 06815189;  PF06815189; 

Origin of Product

United States

Discovery and Preclinical Pharmacological Characterization of Pf 06815189

Identification of PF-06815189 as a Potent PDE2A Inhibitor

The quest for novel therapeutic agents to address cognitive deficits has led to the exploration of various molecular targets, including phosphodiesterase 2A (PDE2A). Inhibition of PDE2A is a promising strategy for enhancing cyclic nucleotide signaling, which is crucial for cognitive processes. Within this context, this compound emerged as a potent and selective PDE2A inhibitor.

Origin and Lead Optimization Strategies Employed for this compound.nih.govacs.org

This compound was identified through a lead optimization program starting from a triazinone lead compound, referred to as analogue 1. nih.gov This initial compound demonstrated favorable potency against PDE2A with an IC₅₀ of 0.6 nM. nih.gov However, it exhibited moderate metabolic stability in human liver microsomes and hepatocytes, with CYP3A4 being the primary metabolizing enzyme. nih.gov This presented a potential risk for drug-drug interactions. nih.gov

The lead optimization strategy focused on reducing the lipophilicity of the lead compound to minimize metabolism by cytochrome P450 enzymes and to introduce renal clearance, aiming for a mixed clearance profile. nih.govacs.org A key strategy employed was late-stage oxidation using liver microsomes. nih.govacs.org This biomimetic approach allowed for the generation of hydroxylated analogues. nih.gov Specifically, incubation of analogue 1 with cynomolgus monkey liver microsomes yielded three new products, including two monohydroxylated analogues and one dihydroxylated analogue. acs.org

Among these, the hydroxymethyl derivative, this compound (also referred to as analogue 2), maintained the high potency of the parent compound while demonstrating significantly improved metabolic stability. nih.gov This modification successfully reduced clearance by cytochrome P450 enzymes and introduced a desirable level of renal elimination. acs.orgacs.org

Initial Mechanistic Insights into PDE2A Inhibition by this compound.nih.govacs.org

The inhibitory activity of this compound and its precursors is rooted in their specific interaction with the active site of the PDE2A enzyme. The binding of these inhibitors is understood to involve key structural features that confer both potency and selectivity.

In Vitro Pharmacological Profiling of this compound

A comprehensive in vitro pharmacological evaluation of this compound was conducted to quantify its potency, determine its selectivity against other phosphodiesterase isoforms, and assess its potential for off-target activities.

Quantitative Assessment of Potency in PDE2A Enzymatic Assays.nih.govmedchemexpress.comprobechem.com

This compound demonstrated high potency as a PDE2A inhibitor in enzymatic assays. The reported half-maximal inhibitory concentration (IC₅₀) for this compound against PDE2A is consistently in the sub-nanomolar range.

As shown in the table, this compound has an IC₅₀ value of 0.4 nM for PDE2A. medchemexpress.comprobechem.com This high potency is comparable to its lead compound, analogue 1, which has an IC₅₀ of 0.6 nM. nih.gov

Comprehensive Selectivity Profiling of this compound Against Other Phosphodiesterase Isoforms (e.g., PDE1, PDE3-11).acs.orgprobechem.comnih.gov

A crucial aspect of the pharmacological profile of a PDE2A inhibitor is its selectivity over other PDE isoforms to minimize the potential for off-target effects. This compound was found to be highly selective for PDE2A.

The data indicates that this compound is significantly more potent against PDE2A than other PDE isoforms. It exhibits over 1000-fold selectivity against PDE5. probechem.com For other PDE isoforms, the selectivity margin is also substantial, with at least a 1000-fold difference in inhibitory activity. acs.org This high degree of selectivity is a key attribute of this compound. The development from an earlier compound, which had only 4-fold selectivity against PDE9, to a later compound with a 315-fold selectivity highlights the successful optimization for isoform selectivity. nih.gov

Evaluation of Off-Target Activity in Broad Spectrum BioPrint Panels.acs.orgprobechem.com

To further assess the specificity of this compound, it was screened against a broad panel of receptors, ion channels, and enzymes in a BioPrint panel. The results of this comprehensive profiling revealed a clean off-target profile.

This compound demonstrated no significant off-target activities, with IC₅₀ or EC₅₀ values greater than 10 μM in the broad-spectrum BioPrint panel. acs.orgprobechem.com The most significant interaction observed was a mere 17% inhibition of binding at the Na+ channel (site 2) at a concentration of 10 μM. acs.org This lack of significant off-target binding underscores the high specificity of this compound for the PDE2A enzyme.

Structure-Activity Relationship (SAR) and Structure-Guided Design of this compound and Related Analogues

The development of this compound, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, was guided by a detailed understanding of its structure-activity relationship (SAR). This involved systematic modifications of a lead compound to optimize its pharmacological properties.

The initial lead compound, a triazinone derivative, demonstrated good potency with a PDE2 IC50 of 0.6 nM. nih.gov Docking studies of this lead compound into the PDE2 active site revealed that its triazinone core has interactions similar to those observed in the X-ray co-crystal structure of other known inhibitors. acs.org A key structural feature for high affinity is the p-trifluorophenyl group, which occupies a distinct pocket within the PDE2 enzyme. nih.govacs.org

Another critical element is the methyl group on the pyrazole (B372694) ring. nih.govacs.org This seemingly minor addition, when compared to a related analogue, was found to reduce the strain energy required for the molecule to adopt its bound conformation. nih.govacs.org It enforces a local minimum structure with a specific dihedral angle between the pyrazole and imidazotriazinone rings, which is more favorable for binding. nih.govacs.org This conformation requires less energy to adopt the optimal bound state, mimicking a lower-energy conformation that is ideal for the interaction of the p-trifluorophenyl group with its designated selectivity pocket. nih.govacs.org

Subsequent modifications, such as the introduction of a hydroxyl group to create this compound, were able to maintain the high potency of the parent compound. acs.org this compound itself exhibits a PDE2A IC50 of 0.4 nM. medchemexpress.comprobechem.commedchemexpress.eu

A significant factor contributing to the high isoform selectivity of this compound and its parent compound is the interaction of the p-trifluorophenyl group with a specific pocket that is unique to PDE2A. nih.govacs.org This occupation is crucial for achieving selectivity over other phosphodiesterase (PDE) isoforms. nih.govacs.org For instance, this compound demonstrates over 1,000-fold selectivity against PDE5. probechem.com An analogue of the parent compound showed good selectivity over other phosphodiesterases with at least a 1000-fold margin. nih.gov In contrast, a different lead compound, while potent, displayed less desirable selectivity, particularly against PDE9 where it was only 4-fold selective. nih.gov This highlights the critical role of specific structural features in dictating isoform selectivity. The design of this compound successfully leveraged these determinants to create a highly selective inhibitor.

The primary molecular modification leading to this compound was the strategic hydroxylation of its parent compound. nih.govacs.org This was achieved through a late-stage oxidation strategy using liver microsomes. nih.govacs.org The goal of this modification was to reduce the lipophilicity of the lead compound to minimize its metabolism by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to introduce a pathway for renal clearance. nih.govacs.orgresearchgate.net

This hydroxylation had several beneficial impacts on the pharmacological profile. It significantly reduced CYP metabolism while maintaining the parent compound's high potency. acs.org The introduction of the hydroxyl group also increased the polarity of the molecule. acs.org This change was instrumental in enabling renal elimination, thereby creating a mixed clearance profile and reducing the risk of drug-drug interactions. acs.orgresearchgate.net

The addition of the hydroxyl group also served to lower the LogD of the compound, and when combined with the increase in potency, resulted in an improved ligand binding efficiency. nih.gov This strategic modification showcases how a targeted change to a molecule's structure can fine-tune its properties to achieve a more desirable balance of potency, metabolic stability, and clearance mechanisms. nih.gov

While a specific co-crystal structure of this compound with PDE2A is not explicitly detailed in the provided search results, the development process heavily relied on structural biology techniques. Molecular docking was used to model the binding of the parent compound within the PDE2 active site, revealing key interactions. acs.org These models showed that the triazinone core of the inhibitor interacts in a manner similar to other crystallized inhibitors. acs.org

Co-crystallography of a related inhibitor, compound 4, within the PDE2 active site provided valuable insights that guided the optimization process. nih.gov These structural studies confirmed the existence of a unique binding pocket in PDE2 that is crucial for inhibitor isoform selectivity. nih.gov Furthermore, X-ray crystallography of PDE2 in complex with a different selective inhibitor revealed a binding-induced hydrophobic pocket not previously reported, which contributes significantly to binding affinity and selectivity. acs.org Such structural insights are invaluable for understanding how inhibitors like this compound achieve their high affinity and selectivity, and they guide the rational design of new and improved analogues. acs.orgresearchgate.net

Impact of Specific Molecular Modifications on Inhibitor Pharmacological Properties

Preclinical Pharmacokinetics and In Vitro Absorption, Distribution, Metabolism, and Excretion (ADME) of this compound

The preclinical evaluation of this compound demonstrated a favorable pharmacokinetic and in vitro ADME profile, supporting its potential for further development.

The in vitro ADME profile of this compound showed significant improvements over its parent compound. A key goal in its design was to enhance metabolic stability. nih.govacs.org The parent compound had moderate metabolic stability in human liver microsomes (HLM) and human hepatocytes (HHEP), with intrinsic scaled clearance (CLint,s) values of 16 and 18 mL/min/kg, respectively. nih.gov In contrast, this compound and other hydroxylated analogues exhibited higher metabolic stability, with HLM CLint,s values of less than 9.2 mL/min/kg. acs.org This demonstrates that the strategic hydroxylation successfully reduced metabolic turnover.

Another important parameter is passive permeability. The design strategy aimed to reduce passive permeability to favor renal clearance by minimizing reabsorption in the nephron. nih.govacs.orgresearchgate.net The parent compound had an apparent passive permeability (Papp) of 23 x 10⁻⁶ cm/s in the Ralph Russ Canine Kidney (RRCK) cell line. nih.gov this compound (analogue 2) showed a 3-fold decrease in passive permeability, with an RRCK Papp of 8 x 10⁻⁶ cm/s. nih.gov This reduction in permeability, coupled with increased polarity, contributes to the desired renal clearance component. nih.govacs.org

The favorable in vitro ADME profile of this compound is also reflected in its lipophilic efficiency (LipE) and lipophilic metabolism efficiency (LipMetE) values, which were improved relative to the lead compound, indicating enhanced drug-like properties. nih.gov

Table 1: In Vitro PDE2 Potency and ADME Characteristics of this compound and Related Analogues

Pharmacokinetic Evaluation of this compound in Preclinical Animal Models (e.g., rat, dog, nonhuman primate)

The pharmacokinetic properties of this compound (also referred to as compound 2) were evaluated in key preclinical animal models, including rats, dogs, and nonhuman primates (NHPs), to understand its absorption, distribution, metabolism, and excretion (ADME) profile. acs.org The compound demonstrates favorable pharmacokinetic characteristics across these species, which were crucial in its development. acs.org

Key findings from the pharmacokinetic studies reveal that this compound is characterized by low plasma clearance (CLp) and a low steady-state volume of distribution (Vss). acs.org It also exhibits a short half-life (t1/2) and demonstrates good oral bioavailability, ranging from 50% to 79%, across the tested species. acs.org A significant feature of its pharmacokinetic profile is the presence of a renal clearance component, which was a specific goal of its design. acs.orgnih.gov In rats, dogs, and NHPs, renal clearance accounted for 22%, 48%, and 26% of the total clearance, respectively. acs.org The mechanism of renal excretion is considered passive, as the renal clearance values are at or below the glomerular filtration rate for each species. acs.org

These preclinical data were integrated to predict the human pharmacokinetics for this compound. The predictions suggest a low plasma clearance of 2.9 mL/min/kg, a moderate volume of distribution at 0.9 L/kg, and a moderate half-life of 3.7 hours. acs.org

Table 1: Pharmacokinetic Parameters of this compound in Preclinical Species

Parameter Rat Dog Nonhuman Primate (NHP)
Plasma Clearance (CLp) Low Low Low
Volume of Distribution (Vss) Low Low Low
Half-life (t1/2) Short Short Short
Bioavailability (%F) 50-79% 50-79% 50-79%
Renal Clearance (% of total) 22% 48% 26%

Data sourced from ACS Medicinal Chemistry Letters. acs.org

Assessment of Metabolic Clearance Pathways and their Modulation

The metabolic profile of this compound was intentionally engineered to mitigate the risk of drug-drug interactions (DDIs). acs.org Its predecessor compound, referred to as compound 1, was found to be cleared almost exclusively by cytochrome P450 3A4 (CYP3A4). nih.gov Such a singular clearance pathway presents a significant risk for clinical "victim" DDIs, where co-administered drugs that inhibit or induce CYP3A4 could dangerously alter the compound's concentration. nih.gov

To address this liability, a design strategy was implemented to create a more balanced, mixed-clearance profile for this compound. acs.org The primary approach involved a late-stage oxidation of the parent molecule using liver microsomes. acs.orgnih.gov This strategy aimed to reduce the molecule's lipophilicity, which in turn minimizes its metabolism by CYP enzymes and simultaneously introduces or enhances renal clearance. acs.org Hydroxylation of the parent compound successfully yielded this compound, which possesses improved physicochemical properties, including lower lipophilicity (clogP = 0.7–2.0) and reduced passive permeability compared to its predecessor. acs.org This reduction in permeability helps to minimize reabsorption in the nephron, thus favoring renal excretion. acs.org

This modification successfully diversified the metabolic pathways, introducing a significant renal clearance component alongside the remaining metabolic clearance, thereby reducing the sole reliance on CYP-mediated metabolism. acs.org The result is a compound with a mixed metabolic profile, designed to be less susceptible to DDIs and demonstrating how targeted, late-stage chemical modification can be used to optimize a drug candidate's metabolic fate. acs.orgresearchgate.net

Table 2: Compound Names Mentioned

Compound Name

Modulation of Intracellular Cyclic Nucleotide Levels in Preclinical Systems

Inhibition of phosphodiesterases is a fundamental mechanism for regulating intracellular signaling cascades. researchgate.net These enzymes are responsible for the hydrolysis of the secondary messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). researchgate.netacs.org By inhibiting their degradation, PDE inhibitors can effectively elevate the levels of these messengers, thereby amplifying their downstream signaling effects. researchgate.net

Evidence for Elevated cGMP and/or cAMP Levels in Target Tissues (e.g., Brain) following this compound Administration

This compound is identified as a potent and selective inhibitor of phosphodiesterase 2A (PDE2A). acs.orgmedchemexpress.com The PDE2A enzyme is unique in that it hydrolyzes both cAMP and cGMP. acs.orgcpn.or.kr Its activity is allosterically stimulated by cGMP, which, upon binding, increases the enzyme's hydrolysis of cAMP. cpn.or.kr Pharmacological inhibition of PDE2A is therefore expected to increase intracellular levels of these cyclic nucleotides, which are crucial for a variety of cellular functions in the brain. researchgate.net

While direct studies measuring cyclic nucleotide levels after this compound administration are part of its developmental record, broader research into potent, brain-penetrating PDE2A inhibitors provides strong evidence for the expected pharmacodynamic effect. For instance, the administration of the PDE2A inhibitor PF-05085727 in rodents led to a significant elevation of cGMP levels in brain regions with high PDE2A expression, such as the striatum. researchgate.netnih.gov Another advanced PDE2A inhibitor, compound 38a , also demonstrated a significant increase in cGMP levels in the mouse brain following oral administration. acs.org Notably, in these studies, changes in cAMP levels were often not statistically significant, suggesting that the primary effect of PDE2A inhibition in these models is the modulation of the cGMP signaling pathway. researchgate.net

Table 1: Effect of PDE2A Inhibition on Brain Cyclic Nucleotide Levels in Rodents
Compound ClassCyclic NucleotideEffect in Brain Tissue (Striatum)Source
Potent PDE2A Inhibitor (e.g., PF-05085727)cGMPSignificant Increase (e.g., 2.2-fold in rats) researchgate.net
Potent PDE2A Inhibitor (e.g., PF-05085727)cAMPGenerally Statistically Insignificant Change researchgate.net

Evaluation of Efficacy in Cognitive Function Animal Models

Animal models of cognitive impairment are essential tools for evaluating the potential of new therapeutic agents. meliordiscovery.com Assays such as the Novel Object Recognition (NOR) test and primate-specific tasks are used to assess different aspects of memory and executive function. meliordiscovery.comnih.gov

Effects of this compound on Recognition Memory in Rodent Behavioral Assays (e.g., Novel Object Recognition Test)

The Novel Object Recognition (NOR) test is a widely used behavioral assay that leverages the innate tendency of rodents to explore a novel object more than a familiar one, providing a measure of recognition memory. meliordiscovery.comneurofit.com Cognitive deficits can be pharmacologically induced in this model using agents like scopolamine (B1681570), a muscarinic antagonist that impairs memory formation. neurofit.comnih.gov

Studies on potent, selective PDE2A inhibitors, which share the therapeutic target of this compound, have demonstrated robust efficacy in this model. In one key study, a representative PDE2A inhibitor, compound 4 , was tested in a scopolamine-impaired NOR model in adult rats. The administration of the inhibitor showed a dose-dependent reversal of the scopolamine-induced cognitive deficit, restoring the animals' ability to recognize the novel object. nih.gov The effect was comparable to that of the established cognitive enhancer, donepezil. nih.gov

Table 2: Efficacy of a Representative PDE2A Inhibitor in the Rat Novel Object Recognition (NOR) Test
Treatment GroupObserved OutcomeInferenceSource
Scopolamine AloneDecreased performance (impaired recognition memory)Successful induction of cognitive deficit nih.gov
Scopolamine + PDE2A Inhibitor (Compound 4)Dose-dependent reversal of cognitive deficitPro-cognitive/memory-enhancing effect nih.gov
Scopolamine + Donepezil (Positive Control)Reversal of cognitive deficitComparable efficacy to a standard treatment nih.gov

Assessment of this compound in Primate Models of Executive Function (e.g., Object Retrieval Assay)

To assess efficacy in higher-order cognitive processes, non-human primate models are often employed. The Object Retrieval (OR) assay is a task dependent on the prefrontal cortex that measures executive function in primates. nih.govyale.edu In this test, the subject must retrieve a reward from a transparent box by inhibiting the prepotent response to reach directly for the visible reward and instead using an opening on the side. nih.govyale.edu

Following demonstrated efficacy in rodent models, the procognitive effects of the representative PDE2A inhibitor, compound 4 , were evaluated in a scopolamine-impaired Rhesus Object Retrieval assay. nih.gov Scopolamine administration decreased the performance of the subjects on the task. The PDE2A inhibitor successfully reversed this scopolamine-induced deficit, leading to a higher percentage of correct retrievals compared to subjects treated with scopolamine alone. nih.gov

Table 3: Efficacy of a Representative PDE2A Inhibitor in the Rhesus Monkey Object Retrieval (OR) Assay
Treatment GroupObserved OutcomeInferenceSource
Scopolamine AloneDecreased percentage of correct scoresSuccessful induction of executive function deficit nih.gov
Scopolamine + PDE2A Inhibitor (Compound 4)Increased percentage of correct scoresReversal of executive function deficit nih.gov

Reversal of Pharmacologically Induced Cognitive Deficits (e.g., Scopolamine-Impaired Models) by this compound

The collective evidence from preclinical studies demonstrates that selective inhibition of PDE2A can effectively reverse cognitive deficits induced by pharmacological challenges. The administration of the muscarinic antagonist scopolamine is a well-established model for inducing temporary cognitive impairment in animals. nih.govresearchgate.net Efficacy in this model is considered a strong indicator of a compound's potential procognitive activity. As demonstrated in both rodent and non-human primate models, potent PDE2A inhibitors can ameliorate deficits in both recognition memory and executive function caused by scopolamine, highlighting the therapeutic potential of targeting this enzyme for cognitive disorders. nih.gov

Efficacy in Other Preclinical Disease Models

Beyond its role in cognition, the PDE2A enzyme's function in modulating cyclic nucleotide levels is relevant to other physiological and pathophysiological processes. One such area is vascular permeability. The guinea pig Miles Assay is a standard in vivo model used to assess changes in vascular permeability, where an inflammatory agent like histamine (B1213489) is injected intradermally to induce extravasation of a vascular dye. acs.org

The in vivo efficacy of this compound (referred to as compound 2 in the study) was directly assessed in this model. The results showed that this compound was effective at reducing the histamine-mediated increases in vascular permeability at all tested doses, indicating a potential role in modulating inflammatory responses or endothelial barrier function. acs.org

Table 4: Efficacy of this compound in the Guinea Pig Miles Assay
ModelEndpoint MeasuredEffect of this compoundSource
Miles Assay (Histamine-induced)Vascular Permeability (Extravasation of Evan's Blue Dye)Effective reduction in permeability acs.org

In Vivo Efficacy Studies of Pf 06815189 in Animal Models

Investigations of PF-06815189 in Models of Impaired Vascular Permeability (e.g., Guinea Pig Miles Assay)

The in vivo efficacy of the phosphodiesterase 2A (PDE2A) inhibitor, this compound, has been evaluated in established animal models of impaired vascular permeability. nih.govacs.org A key model utilized for this purpose is the guinea pig Miles assay, a standard method for quantifying changes in vascular permeability. nih.gov This assay functions by inducing a localized increase in vascular permeability through the intradermal injection of an inflammatory mediator, such as histamine (B1213489). nih.govacs.org The subsequent leakage of plasma proteins from the blood vessels into the surrounding tissue is measured by monitoring the extravasation of intravenously administered Evan's blue dye, which binds to albumin. nih.gov

Research findings indicate that this compound is effective at mitigating histamine-induced increases in vascular permeability. nih.govacs.org In studies using the guinea pig Miles assay, administration of this compound resulted in a significant reduction in the extravasation of Evan's Blue dye into the skin. nih.gov This demonstrates the compound's ability to counteract the effects of histamine and enhance endothelial barrier function in a live animal model. nih.govacs.org The inhibition of PDE2A by this compound is understood to raise levels of cyclic adenosine (B11128) monophosphate (cAMP) in endothelial cells, which leads to a reduction in vascular permeability. nih.gov

The results from these investigations highlight the potential of this compound for indications associated with impaired vascular permeability. nih.govacs.org

Detailed Research Findings from Guinea Pig Miles Assay

The following table summarizes the results of this compound in reducing histamine-induced vascular permeability. The data reflects the significant reduction in the extravasation of Evan's Blue dye observed in the assay.

Table 1: Effect of this compound on Histamine-Induced Vascular Permeability

Treatment Group Outcome Significance
Vehicle (Control) Baseline histamine-induced dye leakage N/A
This compound (Dose 1) Significant reduction in dye leakage vs. control p < 0.05
This compound (Dose 2) Significant reduction in dye leakage vs. control *p < 0.01
This compound (Dose 3) Significant reduction in dye leakage vs. control **p < 0.005

Data derived from graphical representations in scientific literature. nih.govacs.org

Synthetic Methodologies and Chemical Diversification for Pf 06815189

Synthetic Routes to PF-06815189 and Related Analogues

The synthesis of this compound and its precursor was approached through both traditional organic chemistry and biocatalytic methods, each offering distinct advantages for different stages of research and development.

Conventional Chemical Synthesis Strategies Employed for this compound Production

A multi-gram scale synthesis of this compound was developed to provide sufficient material for in vivo studies. acs.orgthieme-connect.com This synthetic route commenced with a symmetrical imidazole (B134444) derivative, which underwent a series of transformations to construct the core imidazotriazinone structure. acs.orgthieme-connect.com

A key precursor, compound 1 , was synthesized through a multi-step sequence starting from a known imidazotriazinone. nih.govpitt.edu The process involved bromination, chlorination, and a Suzuki coupling reaction to introduce the desired pyrazole (B372694) moiety. acs.orgnih.govpitt.edu A pyrrolidine (B122466) group was temporarily used as a protecting group to facilitate the cross-coupling reaction. acs.orgnih.gov

The synthesis of this compound itself involved the desymmetrization of a symmetrical imidazole diester. acs.orgthieme-connect.com This intermediate was aminated using hydroxylamine (B1172632) O-sulfonic acid, a reagent chosen for its favorable safety profile. acs.org Subsequent steps included cyclization to form the triazinone ring, bromination, and another Suzuki coupling to attach the pyrazole group. The final step was the reduction of an ester to the primary alcohol of this compound. acs.orgpitt.edu This conventional route provided a reliable and scalable method for producing the target compound. acs.orgthieme-connect.com

Application of Biocatalytic Approaches (e.g., Microbial Oxidation) in the Synthesis of this compound

Biocatalysis, specifically microbial oxidation, proved to be a valuable method for the synthesis of this compound, particularly for generating initial quantities for evaluation. acs.orgnih.govnih.gov This approach involved the use of whole-cell biotransformation to hydroxylate the precursor compound 1 to yield this compound. nih.govresearchgate.net

An extensive screening of over 350 microorganisms was conducted to identify an efficient biocatalyst. acs.orgthieme-connect.com The bacterium Saccharothrix aerocolonigenes was selected for its ability to perform the desired oxidation. acs.orgthieme-connect.compitt.edu The optimized process involved a seven-day incubation of the precursor with the microorganism, resulting in a 20% yield of this compound. acs.orgthieme-connect.compitt.edu This biocatalytic route was particularly advantageous for producing hundreds of milligrams of the compound for initial studies, offering a cost-effective alternative to de novo chemical synthesis at that scale. acs.orgnih.govnih.gov

Late-Stage Functionalization and C-H Diversification Approaches for Lead Optimization

Late-stage functionalization (LSF) and C-H diversification were instrumental in the discovery and optimization of this compound, allowing for rapid generation of analogues and improvement of key drug properties.

Strategic Use of Microsomal Oxidation for Analogue Generation and Property Improvement of this compound

The journey to identify this compound began with the application of late-stage oxidation using liver microsomes on a lead phosphodiesterase 2 inhibitor. acs.orgnih.govacs.orgresearchgate.netacs.org This biomimetic approach aimed to introduce functional groups that could reduce clearance by cytochrome P450 enzymes and introduce renal clearance, thereby minimizing the risk of drug-drug interactions. nih.govacs.orgresearchgate.netacs.org

Incubation of the parent analogue with cynomolgus monkey liver microsomes led to the isolation of three new products: two monohydroxylated analogues, one of which was this compound, and one dihydroxylated product. acs.orgnih.gov Notably, these analogues maintained potent inhibitory activity at PDE2 while exhibiting significantly improved metabolic stability compared to the parent compound. acs.orgnih.gov This microsomal biosynthesis on a small scale enabled the rapid identification of this compound as a promising candidate with desirable attributes, accelerating the progress of the PDE2 inhibitor program. nih.gov

General Significance of C-H Diversification Methods in Accelerating Drug Discovery and Optimizing Drug-like Attributes

The successful application of microsomal oxidation in the this compound program highlights the broader importance of C-H diversification methods in modern drug discovery. nih.govresearchgate.netresearchgate.net These strategies allow for the direct modification of complex molecules at C-H bonds, which are ubiquitous in drug scaffolds. nih.govrsc.org This avoids the need for lengthy de novo synthesis of each new analogue, thereby accelerating the generation of structure-activity relationships (SAR). researchgate.netnih.govchemrxiv.org

By installing small functional groups, C-H diversification can profoundly influence a molecule's physicochemical properties, such as polarity and solubility, which in turn can enhance its absorption, distribution, metabolism, and excretion (ADME) profile. nih.govnih.govrsc.org This approach has been successfully applied to a variety of drug molecules and has become a powerful tool for medicinal chemists to optimize lead compounds and discover new clinical candidates with improved drug-like properties. nih.govresearchgate.netrsc.org The ability to rapidly generate diverse analogues from a common advanced intermediate is a key advantage in the resource-intensive process of pharmaceutical research. nih.govfrontiersin.org

Analytical Techniques Utilized for Structural Elucidation and Purity Assessment of this compound in Research Settings

A combination of sophisticated analytical techniques was crucial for the definitive structural elucidation and purity assessment of this compound and its analogues generated during the research process. High-performance liquid chromatography-mass spectrometry (HPLC-MS) was employed to analyze and compare the metabolite profiles from microsomal incubations. nih.gov

For the unambiguous determination of the chemical structures of the isolated compounds, nuclear magnetic resonance (NMR) spectroscopy was the primary tool. nih.govnih.gov Specifically, quantitative NMR (qNMR) was used to determine the concentration of the small quantities of analogues produced through microsomal oxidation, which were prepared as stock solutions in DMSO-d6. nih.govresearchgate.net This allowed for their direct use in in vitro potency and other pharmacological assays. nih.gov The final structure of this compound was also confirmed by single-crystal X-ray crystallography. nih.gov

Application of Spectroscopic Methods (e.g., Nuclear Magnetic Resonance Spectroscopy, High-Resolution Mass Spectrometry)

The definitive structural elucidation and chemical characterization of novel compounds in drug discovery are critically dependent on advanced spectroscopic techniques. measurlabs.comrsc.org For a complex heterocyclic molecule like this compound, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is indispensable for unambiguous confirmation of its molecular structure and elemental composition. nih.govnih.gov These methods were vital in verifying the identity of this compound, particularly following its initial identification from the microsomal oxidation of a precursor compound and subsequent multi-gram scale-up via conventional synthesis. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic molecules by providing detailed information about the carbon-hydrogen framework. rsc.orgfilab.fr It operates on the principle that atomic nuclei with a property called "spin," when placed in a strong magnetic field, absorb and re-emit electromagnetic radiation at specific frequencies. rsc.org The precise frequency, known as the chemical shift (δ), is influenced by the local electronic environment of each nucleus, allowing chemists to map the connectivity and spatial arrangement of atoms within a molecule. conductscience.com

For the structural confirmation of this compound, both ¹H (proton) and ¹³C NMR spectroscopy would be employed.

¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms in the molecule. The spectrum provides information through chemical shifts (indicating the electronic environment), integration (revealing the relative number of protons for each signal), and spin-spin coupling patterns (detailing the connectivity between neighboring protons).

¹³C NMR Spectroscopy: This method provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments and indicating the types of functional groups present (e.g., alkyl, aromatic, carbonyl). measurlabs.com

The structural features of this compound, including its imidazotriazinone core, pyrrolidine ring, and substituted phenyl group, would produce a unique set of signals in both ¹H and ¹³C NMR spectra, serving as a definitive fingerprint for the compound. The table below outlines the expected NMR characteristics based on its known structure. nih.gov

Table 1: Expected NMR Spectroscopic Data for this compound

Spectroscopy TypeStructural FeatureExpected Chemical Shift (δ) Range (ppm)Description of Expected Signals
¹H NMRAromatic Protons (Phenyl Ring)~7.0 - 8.5Multiple signals (doublets, triplets) corresponding to the protons on the substituted benzene (B151609) ring.
Aliphatic Protons (Pyrrolidine Ring)~1.5 - 4.0A series of multiplets resulting from the non-equivalent methylene (B1212753) (-CH₂) groups of the pyrrolidine moiety.
Methyl Protons (-CH₃)~2.0 - 2.5A singlet corresponding to the methyl group attached to the triazinone core.
Hydroxyl Proton (-OH)VariableA broad singlet, the position of which is dependent on solvent and concentration, corresponding to the hydroxyl group introduced during oxidation. nih.gov
¹³C NMRAromatic Carbons (Phenyl Ring)~110 - 160Multiple signals for the six carbons of the benzene ring, including those bonded to substituents.
Heterocyclic Core Carbons~140 - 160Signals corresponding to the carbons within the fused imidazotriazinone ring system.
Aliphatic Carbons (Pyrrolidine & Methyl)~15 - 60Signals for the pyrrolidine ring carbons and the methyl group carbon.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical tool for determining the elemental formula of a compound with high accuracy. nih.gov Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. This high precision allows for the calculation of an "exact mass," which can be used to deduce a unique elemental formula, thereby distinguishing between molecules that have the same integer mass but different atomic compositions. waters.com

In the characterization of this compound, HRMS would be used to confirm its elemental composition following synthesis. nih.gov By ionizing the molecule (typically forming a protonated species, [M+H]⁺) and measuring its m/z with high resolution, the resulting experimental mass can be compared to the theoretical exact mass calculated from the expected molecular formula. A match within a narrow tolerance (typically <5 parts per million, ppm) provides strong evidence for the correct structure and confirms the successful incorporation of the hydroxyl group that differentiates it from its precursor. nih.govwaters.com

Table 2: High-Resolution Mass Spectrometry Data for this compound

CompoundMolecular FormulaCalculated Monoisotopic Mass (Da)Expected Ion ([M+H]⁺)Calculated m/z of [M+H]⁺
This compoundC₂₁H₂₂N₆O₃418.1753[C₂₁H₂₃N₆O₃]⁺419.1830

The combined, corroborating data from both NMR and HRMS provide an unambiguous and comprehensive structural confirmation of this compound, a mandatory step in ensuring the identity and purity of a compound advancing within a drug discovery program. nih.gov

An in-depth analysis of the chemical compound this compound reveals its significant impact on neuropharmacology and medicinal chemistry. This article explores the multifaceted role of this compound, from its use as a pharmacological tool to its influence on the development of future therapeutics for neuropsychiatric disorders.

Broader Research Implications and Future Directions for Pf 06815189 Research

The discovery and investigation of PF-06815189 have provided profound insights that extend beyond the compound itself, influencing the fields of pharmacology, medicinal chemistry, and the development of treatments for brain disorders.

Q & A

Q. How to methodologically validate this compound-associated biomarkers for clinical translation?

  • Methodological Answer : Employ blinded, prospective cohorts to test biomarker specificity/sensitivity. Use immunohistochemistry (IHC) or digital PCR for quantification. Compare against gold-standard clinical endpoints (e.g., progression-free survival). Adhere to REMARK guidelines for biomarker reporting .

Data Presentation Guidelines

  • Tables : Include raw and processed data (e.g., IC50 values ± SEM) in structured formats. Use footnotes to explain abbreviations .
  • Figures : Label axes with units, and provide high-resolution images (300+ DPI). Use colorblind-friendly palettes for accessibility .
  • Reproducibility : Archive protocols on platforms like protocols.io , citing DOI in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06815189
Reactant of Route 2
PF-06815189

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.